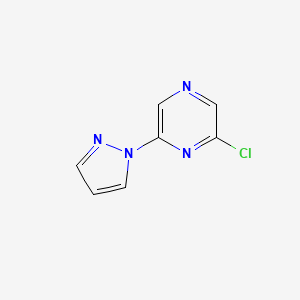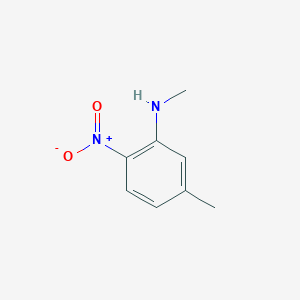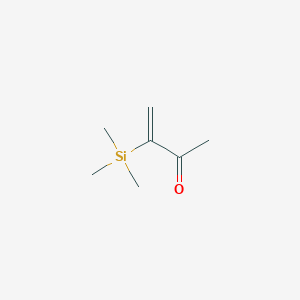
3-(Trimethylsilyl)-3-buten-2-one
Descripción general
Descripción
3-(Trimethylsilyl)-3-buten-2-one, also known as TMS enone, is an important organic compound that has been widely used in scientific research. It is a versatile building block that can be used for the synthesis of various natural products and pharmaceuticals.
Aplicaciones Científicas De Investigación
1. Use as a Michael Acceptor
3-(Trimethylsilyl)-3-buten-2-one serves as a Michael acceptor, a chemical compound that can accept electrons from a Michael donor in organic reactions. This role is crucial in various chemical synthesis processes, such as the formation of intermediates like Vinyltrimethylsilane and 3-Trimethylsilyl-3-buten-2-ol (Boeckman, Blum, Ganem, & Halvey, 2003).
2. Catalytic Hydrosilation Reactions
The compound is involved in catalytic hydrosilation reactions, particularly in the study of ruthenium-catalyzed hydrosilation of 1-(Trimethylsilyl)-1-buten-3-yne. This research provides insights into the mechanisms of catalytic cycles and reaction product formation in such processes (Maruyama, Yamamura, Nakayama, Yoshiuchi, & Ozawa, 1998).
3. Synthesis of α-Methylenebutyrolactone
3-(Trimethylsilyl)-3-buten-2-one plays a role in the synthesis of α-methylenebutyrolactone. This process involves the ring opening of epoxides and reactions with Ni(CO)4, highlighting the compound's utility in complex organic synthesis (MatsudaIsamu, 1978).
4. Involvement in Stereospecific Addition Reactions
This compound is also significant in stereospecific addition reactions, as seen in the study of the reaction of disilyne with butenes. These reactions are crucial for understanding the reaction mechanisms and potential applications in synthesizing new chemical structures (Kinjo, Ichinohe, Sekiguchi, Takagi, Sumimoto, & Nagase, 2007).
5. Role in Hydroalumination Reactions
The compound is used in hydroalumination reactions, where it undergoes reactions with diisobutylaluminum hydride (DIBAH) or lithium butyl(diisobutyl)aluminum hydride (BL-DIBAH). These reactions are important for understanding regioselective trapping with carbonyl compounds and the formation of Peterson olefination products (Tanaka, Kanemasa, & Tsuge, 1990).
Propiedades
IUPAC Name |
3-trimethylsilylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-6(8)7(2)9(3,4)5/h2H2,1,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWXIGKTVZPGPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451159 | |
| Record name | 3-Buten-2-one, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Buten-2-one, 3-(trimethylsilyl)- | |
CAS RN |
43209-86-5 | |
| Record name | 3-Buten-2-one, 3-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



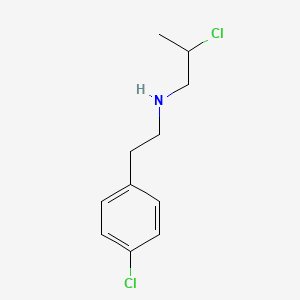

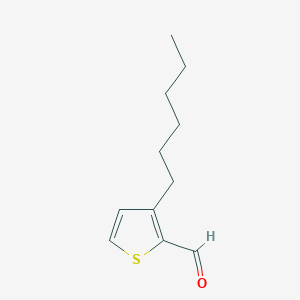

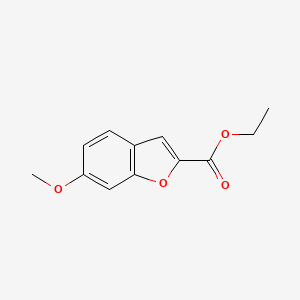

![(3Ar,4S,6R,6aS)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate](/img/structure/B1600600.png)
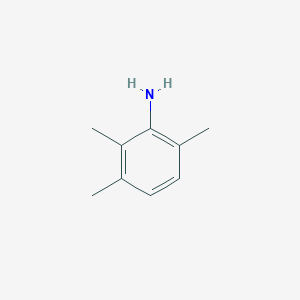

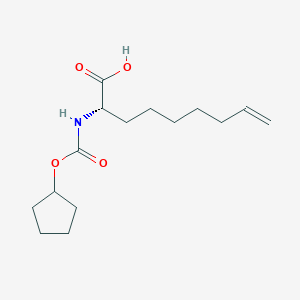
![1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one](/img/structure/B1600605.png)
